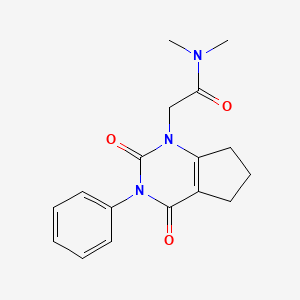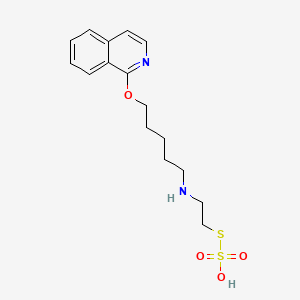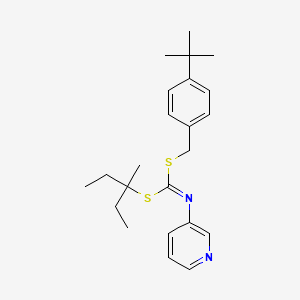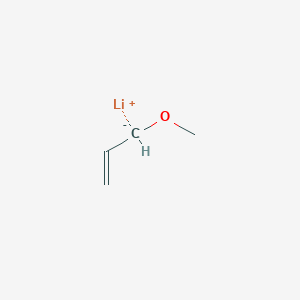
lithium;3-methoxyprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methoxyprop-1-ene typically involves the reaction of allyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with methoxymethyl chloride to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;3-methoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen bromide in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
Lithium;3-methoxyprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of lithium;3-methoxyprop-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The substitution reactions involve the nucleophilic attack on the methoxy group, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Methoxymethyl allyl ether: Similar in structure but with different substituents.
1,2-Dimethoxyethane: Another ether with two methoxy groups attached to an ethane backbone.
2-Methoxypropene: An ether with a methoxy group attached to a propene backbone.
Uniqueness
Lithium;3-methoxyprop-1-ene is unique due to its specific combination of a methoxy group and an allyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
53356-78-8 |
|---|---|
Fórmula molecular |
C4H7LiO |
Peso molecular |
78.1 g/mol |
Nombre IUPAC |
lithium;3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H7O.Li/c1-3-4-5-2;/h3-4H,1H2,2H3;/q-1;+1 |
Clave InChI |
SBULVWMAANASFC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CO[CH-]C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


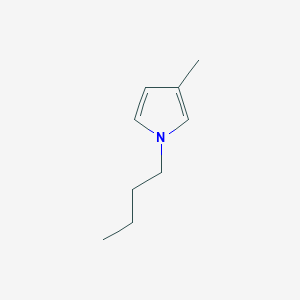
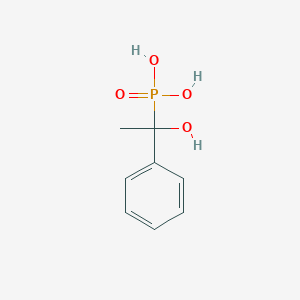
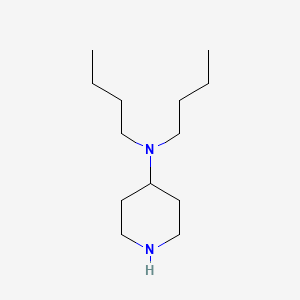
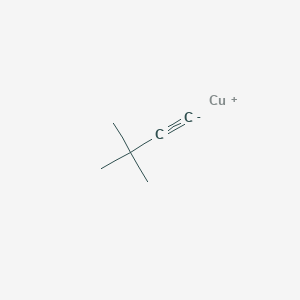
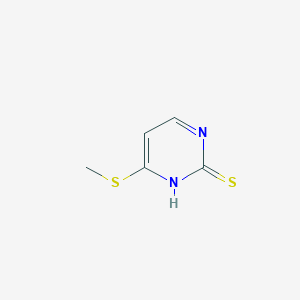
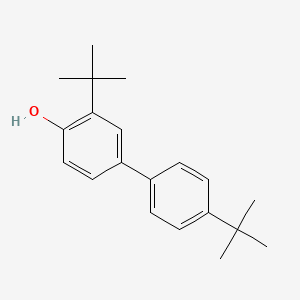
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
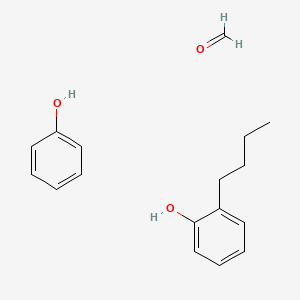
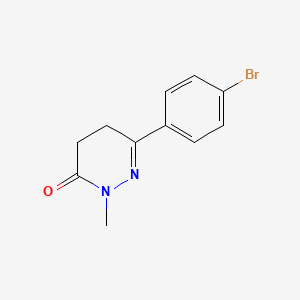
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)

